メチロシン

概要

説明

メチロシンは、チロシンヒドロキシラーゼという酵素を阻害することで、カテコールアミンの生合成を抑制し、過剰な交感神経刺激に関連する症状を軽減します .

製造方法

合成経路と反応条件

メチロシンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、チロシンとヨウ化メチルを塩基の存在下で反応させ、α位にメチル基を導入することです . 反応条件は通常、溶媒中の水性酸を使用し、反応を促進するのに十分な温度で行われます .

工業的製造方法

メチロシンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれています。 高性能液体クロマトグラフィー (HPLC) や質量分析 (MS) などの高度な技術の使用は、品質管理プロセスで一般的です .

化学反応解析

反応の種類

メチロシンは、次のようないくつかの種類の化学反応を起こします。

酸化: メチロシンは、対応するキノンを形成するために酸化できます。

還元: 還元反応は、メチロシンを対応するアルコールに変換できます。

置換: メチロシンは、特にヒドロキシル基で置換反応を起こすことができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤として過マンガン酸カリウム、還元剤として水素化ホウ素ナトリウム、さまざまな求核剤が置換反応に使用されます .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メチロシンの酸化によってキノンが生成され、還元によってアルコールが生成されます .

科学的研究の応用

メチロシンは、科学研究において幅広い応用があります。

化学: 有機合成における試薬として、分析化学における標準として使用されます。

生物学: カテコールアミン生合成への影響と、代謝経路における役割について研究されています。

作用機序

メチロシンは、チロシンヒドロキシラーゼという酵素を阻害することで作用を発揮します。この酵素は、チロシンをジヒドロキシフェニルアラニン (DOPA) に変換する触媒反応を担い、これはカテコールアミン生合成の最初のステップです . メチロシンはこの酵素を阻害することで、ドーパミン、ノルエピネフリン、エピネフリンなどのカテコールアミンの産生を抑制します . この阻害は、高血圧、頻脈、発汗など、カテコールアミン産生の過剰に関連する症状の軽減につながります .

類似化合物の比較

類似化合物

α-メチル-p-チロシン: メチロシンの立体異性体で、チロシンヒドロキシラーゼに対する阻害効果が類似しています.

フェノキシベンザミン: 褐色細胞腫の治療に、メチロシンと組み合わせて使用されるα遮断薬です.

プロプラノロール: 褐色細胞腫の症状管理に、メチロシンと組み合わせて使用されるβ遮断薬です.

独自性

メチロシンは、チロシンヒドロキシラーゼを選択的に阻害する点でユニークであり、カテコールアミン生合成の抑制に特に効果的です。 この特異性は、より広範な作用機序を持つ可能性のある他の化合物とは異なります .

生化学分析

Biochemical Properties

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . This interaction with tyrosine hydroxylase is crucial for its role in biochemical reactions.

Cellular Effects

In patients with pheochromocytoma, who produce excessive amounts of norepinephrine and epinephrine, administration of metyrosine has reduced catecholamine biosynthesis from about 35 to 80 percent . This influences cell function by decreasing the frequency and severity of hypertensive attacks with their associated headache, nausea, sweating, and tachycardia .

Molecular Mechanism

The mechanism of action of metyrosine involves the inhibition of tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis . This results in the conversion of tyrosine to dihydroxyphenylalanine (DOPA) being inhibited .

Temporal Effects in Laboratory Settings

The maximum biochemical effect of metyrosine usually occurs within two to three days, and the urinary concentration of catecholamines and their metabolites usually returns to pretreatment levels within three to four days after metyrosine is discontinued .

Metabolic Pathways

Metyrosine plays a role in the catecholamine biosynthetic pathway by inhibiting the conversion of tyrosine to DOPA . This interaction affects the metabolic flux of the pathway.

準備方法

Synthetic Routes and Reaction Conditions

Metyrosine can be synthesized through several methods. One common synthetic route involves the reaction of tyrosine with methyl iodide in the presence of a base to introduce the methyl group at the α-position . The reaction conditions typically involve the use of an aqueous acid in a solvent at a temperature sufficient to facilitate the reaction .

Industrial Production Methods

Industrial production of metyrosine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .

化学反応の分析

Types of Reactions

Metyrosine undergoes several types of chemical reactions, including:

Oxidation: Metyrosine can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert metyrosine to its corresponding alcohols.

Substitution: Metyrosine can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metyrosine can yield quinones, while reduction can produce alcohols .

類似化合物との比較

Similar Compounds

α-Methyl-p-tyrosine: A stereoisomer of metyrosine with similar inhibitory effects on tyrosine hydroxylase.

Phenoxybenzamine: An alpha-adrenergic blocker used in combination with metyrosine for the treatment of pheochromocytoma.

Propranolol: A beta-adrenergic blocker used as an adjunct to metyrosine in managing symptoms of pheochromocytoma.

Uniqueness

Metyrosine is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine synthesis. This specificity distinguishes it from other compounds that may have broader mechanisms of action .

特性

IUPAC Name |

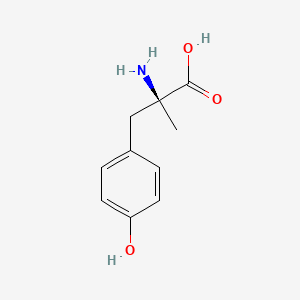

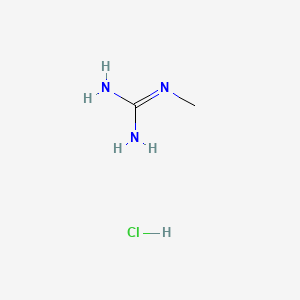

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023315 | |

| Record name | Metyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble, 2.48e+00 g/L | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure. | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

672-87-7 | |

| Record name | Metyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyrosine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metirosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOQ0J0TPF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

312.5 °C | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does metyrosine interact with its target and what are the downstream effects?

A1: Metyrosine exerts its effects by competitively inhibiting tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dihydroxyphenylalanine (DOPA). [, , , , , , ] This inhibition effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. [, , , , , , , , , ] Consequently, metyrosine administration leads to a decrease in the levels of these neurotransmitters, impacting various physiological processes. [, , , , , , , , , ]

Q2: What are the clinical implications of metyrosine's catecholamine-lowering effects?

A2: The reduction in catecholamines makes metyrosine particularly useful in managing conditions characterized by their excess, such as pheochromocytoma and paraganglioma. [, , , , , , , , , , ] By decreasing catecholamine levels, metyrosine helps control hypertension and mitigate the risk of hypertensive crises during surgical interventions. [, , , , , , , , , , ]

Q3: What is the molecular formula and weight of metyrosine?

A3: The molecular formula of metyrosine is C10H13NO3 and its molecular weight is 195.22 g/mol.

Q4: Is there any spectroscopic data available for metyrosine?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to determine the structural features of metyrosine.

Q5: What is known about the stability of metyrosine under various conditions?

A5: The research papers primarily focus on the pharmacological aspects of metyrosine, and information about its stability under various conditions, such as temperature, pH, and storage, is limited. Further investigation is needed to determine its stability profile comprehensively.

Q6: Does metyrosine possess any catalytic properties?

A6: Metyrosine itself does not exhibit inherent catalytic properties. Its primary mechanism of action involves competitive enzyme inhibition rather than direct catalysis. [, , , , , , ]

Q7: What are the SHE regulations surrounding metyrosine?

A7: The provided research predominantly focuses on the clinical and pharmacological aspects of metyrosine. Detailed information regarding specific SHE regulations pertaining to its manufacturing, handling, and disposal would require consultation with relevant regulatory guidelines and agencies.

Q8: What is the pharmacokinetic profile of metyrosine?

A8: The provided research highlights the use of metyrosine in both preoperative and chronic treatment settings, indicating its administration over varying durations. [, , , , , , , , , , , ] Studies also report dosage adjustments based on its therapeutic effects, suggesting careful monitoring of its pharmacokinetic profile in clinical practice. [, , , , , , , , , , , ]

Q9: What in vitro and in vivo models have been used to study metyrosine?

A9: Studies have utilized animal models, particularly rodents, to investigate the effects of metyrosine on catecholamine levels and its potential in managing conditions like hypertension. [, ] In vitro studies using cell cultures could provide insights into the molecular mechanisms of metyrosine's action on specific cell types.

Q10: Are there known resistance mechanisms to metyrosine?

A10: The provided research primarily focuses on the clinical applications of metyrosine, and information regarding specific resistance mechanisms is limited. Further investigation is needed to explore the potential for resistance development and its underlying mechanisms.

Q11: What is the safety profile of metyrosine?

A11: As with any pharmacological agent, metyrosine's safety profile is crucial. While the provided research emphasizes its effectiveness in controlling catecholamine levels, it's important to note that adverse effects have been reported. [, , , , , , , , , , , ] Further research and clinical experience contribute to a comprehensive understanding of its safety profile, potential long-term effects, and benefits in specific patient populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

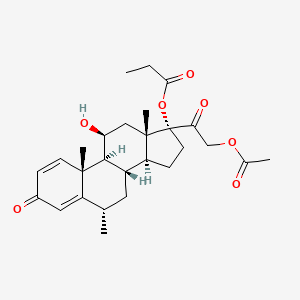

![methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1676465.png)